N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
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Overview
Description
“N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide” is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step involves the reaction of the benzotriazine core with a benzoyl chloride derivative in the presence of a base.
Introduction of the Methoxypropyl Group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the benzotriazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or benzotriazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Benzotriazine derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of “N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide” would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxypropyl and benzamide groups may enhance the compound’s ability to penetrate cell membranes and bind to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide: can be compared with other benzotriazine derivatives such as:
Uniqueness
The unique combination of the methoxypropyl group and the benzamide moiety in “this compound” may confer distinct chemical and biological properties compared to other benzotriazine derivatives. This could include enhanced solubility, stability, and specific interactions with biological targets.
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-12-4-11-20-18(24)15-9-7-14(8-10-15)13-23-19(25)16-5-2-3-6-17(16)21-22-23/h2-3,5-10H,4,11-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQHMQWVGQGSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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